2-[(Trichloroacetyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,2,2-trichloroacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZJLQYUNNOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
Specific ¹H and ¹³C NMR chemical shift assignments for 2-[(Trichloroacetyl)amino]benzoic acid are not available in the public domain. To provide such data, a sample of the compound would need to be synthesized and subjected to NMR analysis.
Hypothetically, a ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzoic acid ring and a signal for the amide (N-H) proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of both the carboxylic acid and the trichloroacetylamino groups. The amide proton's chemical shift would likely be concentration and solvent-dependent.
Similarly, a ¹³C NMR spectrum would be expected to display signals for the seven carbons of the benzoic acid moiety and two carbons from the trichloroacetylamino group (the carbonyl carbon and the trichloromethyl carbon). The positions of these signals would provide insight into the electronic environment of each carbon atom.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
There are no published studies detailing the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound.
Solvent Effects on NMR Spectral Parameters
No experimental studies on the effects of different solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) on the ¹H and ¹³C NMR spectral parameters of this compound have been reported.
Such a study would be informative, as changes in solvent polarity and hydrogen-bonding capability can cause significant shifts in the resonance frequencies, particularly for the acidic proton of the carboxylic acid and the amide proton. For example, in a hydrogen-bond accepting solvent like DMSO-d₆, the signals for the COOH and NH protons would be expected to appear at a different chemical shift compared to a less polar solvent like CDCl₃.
Infrared (IR) Spectroscopy and Vibrational Analysis
Identification and Assignment of Characteristic Vibrational Modes (e.g., C=O, N-H, C-Cl)
A detailed and experimentally verified assignment of the characteristic vibrational modes for this compound is not available.
Based on its structure, the IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. These would include:
O-H Stretch (Carboxylic Acid): A broad band, typically in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.
C=O Stretches (Carbonyls): Two distinct carbonyl stretching bands would be anticipated. One for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the amide carbonyl (Amide I band, typically around 1650-1680 cm⁻¹).
C-N Stretch and N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹.
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the trichloromethyl group.
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring vibrations.
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
There is no published research analyzing the specific intra- and intermolecular hydrogen bonding networks in the solid state or in solution for this compound.
The molecule possesses both hydrogen bond donors (-COOH and -NH) and acceptors (C=O groups). This structure allows for the formation of various hydrogen bonds. Intramolecularly, a hydrogen bond could potentially form between the amide proton and the oxygen of the carboxylic acid group, or between the carboxylic acid proton and the amide carbonyl oxygen. Intermolecularly, the carboxylic acid groups are likely to form strong hydrogen-bonded dimers, a common motif for benzoic acids. Further intermolecular hydrogen bonding involving the amide groups could lead to more complex, extended networks in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For this compound, mass spectrometry is crucial for confirming its identity and investigating its chemical transformations.
High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. For this compound (C9H6Cl3NO3), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.
Table 1: Predicted Major Fragmentation Pathways for this compound
| Predicted Fragment | Proposed Mechanism | Significance |
| Loss of COOH | Cleavage of the carboxylic acid group, a common fragmentation for benzoic acids. | Confirms the presence of the benzoic acid moiety. |
| Loss of CCl3 | Alpha-cleavage of the trichloroacetyl group. | Indicates the presence of the trichloroacetyl substituent. |
| Cleavage of the amide bond | Fragmentation of the N-CO bond, characteristic of amides. | Provides information about the linkage between the benzoic acid and the trichloroacetyl group. |
| McLafferty rearrangement | If applicable, this rearrangement can provide information about the side chain structure. | Can reveal details about the spatial arrangement of atoms. |
This table is based on general fragmentation patterns of related organic compounds.
The "ortho effect," a phenomenon observed in ortho-substituted aromatic compounds, could also influence the fragmentation of this compound, leading to unique fragmentation patterns due to the interaction of the adjacent carboxylic acid and N-trichloroacetylamino groups.
Mass spectrometry is an invaluable tool for monitoring chemical reactions and identifying transient intermediates and final products. The synthesis of this compound, likely involving the acylation of 2-aminobenzoic acid with trichloroacetyl chloride, can be followed using MS to ensure the reaction proceeds to completion and to identify any potential side products.
By analyzing the reaction mixture at different time points, it is possible to detect the mass of starting materials, the desired product, and any intermediates that may form. This is particularly useful for optimizing reaction conditions to maximize the yield and purity of this compound.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, crystal packing, and intermolecular interactions.
As of the latest literature surveys, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the crystal structures of related N-acylated benzoic acids and anthranilic acid derivatives, a likely conformation can be inferred.
It is anticipated that the benzoic acid ring would be planar, with the carboxyl and N-trichloroacetylamino groups as substituents. The relative orientation of these groups will be determined by steric and electronic factors. The crystal packing is expected to be influenced by various intermolecular interactions, leading to an ordered three-dimensional lattice.
Supramolecular interactions play a critical role in dictating the crystal structure of organic molecules. For this compound, several types of non-covalent interactions are expected:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or chains with neighboring molecules. The amide N-H group can also act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors.
π-π Stacking: The aromatic benzoic acid rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Halogen Bonding: The chlorine atoms of the trichloroacetyl group could potentially participate in halogen bonding, a weaker but significant directional interaction.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is of significant interest in the pharmaceutical and materials sciences. Studies on N-arylbenzamides have revealed the existence of different polymorphic forms, which can exhibit distinct physical properties. mdpi.com Given its structural features, this compound may also exhibit polymorphism under different crystallization conditions.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of active research. dergipark.org.tr The carboxylic acid and amide functionalities in this compound make it a suitable candidate for forming co-crystals with other molecules that can participate in complementary hydrogen bonding or other non-covalent interactions. Such studies could lead to new solid forms with modified physicochemical properties.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely used to investigate the electronic structure of molecules. dergipark.org.trmdpi.com DFT methods are employed to calculate a variety of molecular properties by approximating the complex many-electron problem to one based on the electron density, offering a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, the molecule's geometry is adjusted until a minimum energy conformation is found. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.
While specific optimized geometric parameters for 2-[(trichloroacetyl)amino]benzoic acid are not extensively documented in publicly available research, a theoretical study would typically generate data as illustrated in the table below. The analysis would likely focus on the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and the trichloroacetylamino side chains, and the potential for intramolecular hydrogen bonding between the amide proton and the carboxyl oxygen.
Table 1: Representative Data from DFT Geometry Optimization for this compound This table is illustrative of the type of data generated from DFT calculations, as specific values for this compound are not available in the reviewed literature.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| C-C (ring) | Bond lengths within the benzene ring | 1.39 - 1.41 Å |
| C-N | Bond length between the ring and the amide nitrogen | ~1.40 Å |
| N-H | Bond length of the amide proton | ~1.01 Å |
| C=O (amide) | Bond length of the amide carbonyl | ~1.23 Å |
| C=O (acid) | Bond length of the carboxylic acid carbonyl | ~1.21 Å |
| O-H (acid) | Bond length of the carboxylic acid hydroxyl | ~0.97 Å |
| C-Cl | Bond lengths in the trichloromethyl group | 1.77 - 1.79 Å |
| ∠(CCO) | Bond angle of the carboxylic acid group | ~120° |
Electronic structure analysis involves examining the distribution of electrons within the molecule. This includes the calculation of atomic charges and the generation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Prediction and Correlation of Spectroscopic Parameters (NMR, IR) with Experimental Data
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of functional groups like N-H, C=O, O-H, and C-Cl. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.gov
Table 2: Predicted Spectroscopic Data for this compound This table illustrates the types of spectroscopic parameters predicted by DFT. Specific calculated values for this compound are not available in the reviewed literature.
| Spectroscopy | Parameter | Key Functional Groups and Predicted Regions |
|---|---|---|
| IR | Vibrational Frequency (cm⁻¹) | O-H stretch (acid): ~3300-2500 (broad, hydrogen-bonded) N-H stretch (amide): ~3200-3100 C=O stretch (acid/amide): ~1700-1650 C-Cl stretch: ~850-650 |
| ¹H NMR | Chemical Shift (ppm) | -COOH: >10 ppm -NH-: ~8-9 ppm Aromatic Protons: ~7-8.5 ppm |
| ¹³C NMR | Chemical Shift (ppm) | -COOH: ~170 ppm -C=O (amide): ~165 ppm Aromatic Carbons: ~110-140 ppm -CCl₃: ~90-95 ppm |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis of the spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and trichloroacetyl groups.
Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. It is instrumental in studying dynamic processes like conformational changes and chemical reactions. chemrxiv.org
Conformational Analysis and Tautomeric Equilibria
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bond and the C-C bond connecting the carboxyl group to the ring. A relaxed PES scan, where the energy is calculated at fixed increments of a specific dihedral angle while allowing other parts of the molecule to relax, can identify the most stable conformers and the energy barriers between them. researchgate.net Intramolecular hydrogen bonding between the N-H proton and the carboxyl oxygen is a key interaction that would significantly influence the conformational landscape.
Tautomerism, the equilibrium between two or more interconverting structural isomers, is also a possibility. nih.gov For this molecule, proton transfer could potentially occur between the carboxylic acid and the amide group, although this is generally less common than keto-enol tautomerism. chemrxiv.orgresearchgate.net Computational studies can predict the relative energies of different tautomers to determine their equilibrium populations. nih.gov However, specific studies on the tautomeric equilibria of this compound are not prominent in the literature.
Proton Transfer Dynamics and Energy Barriers
Intramolecular proton transfer is a fundamental chemical reaction that can be modeled computationally. chemrxiv.orgmdpi.com For this compound, the most likely intramolecular proton transfer would involve the hydroxyl proton of the carboxylic acid group moving to the carbonyl oxygen of the adjacent amide group, facilitated by the molecule's conformation.
Computational methods can map the minimum energy pathway for this proton transfer, identifying the transition state structure and calculating the associated energy barrier. nih.govnih.gov This information is vital for understanding the kinetics of the process. chemrxiv.org Techniques such as relaxed PES scans or more sophisticated methods like nudged elastic band (NEB) can be employed. Despite the theoretical possibility of such a process, detailed computational studies on the proton transfer dynamics specifically for this compound have not been found in the reviewed scientific literature.
Quantum Chemical Descriptors and Reactivity Indices
Currently, there is a limited amount of publicly available research detailing the specific quantum chemical descriptors and reactivity indices for this compound. Computational studies on analogous N-arylanthranilic acids have utilized methodologies such as the calculation of Zagreb indices to predict biological activities, suggesting that similar approaches could be employed for this compound. Such studies typically involve the calculation of various molecular descriptors to correlate the electronic structure of the molecule with its reactivity and potential applications.
For this compound, a thorough computational analysis would likely involve Density Functional Theory (DFT) calculations to determine key quantum chemical descriptors. These would include:
Highest Occupied Molecular Orbital (HOMO) energy: This descriptor is crucial for understanding the molecule's electron-donating abilities. A higher HOMO energy indicates a greater propensity to donate electrons in a chemical reaction.
Lowest Unoccupied Molecular Orbital (LUMO) energy: This descriptor relates to the molecule's electron-accepting capabilities. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.
These theoretical calculations would provide a foundational understanding of the molecule's electronic properties and predict its behavior in various chemical environments.
Reaction Mechanism Elucidation through Transition State Modeling
Detailed studies on the reaction mechanism elucidation for this compound through transition state modeling are not extensively reported in the available literature. However, this computational technique is a powerful tool for investigating the pathways of chemical reactions.
Transition state modeling for a reaction involving this compound would typically involve the following steps:
Potential Energy Surface (PES) Scanning: Computational methods are used to explore the PES to locate stationary points, which correspond to reactants, products, intermediates, and transition states.
Transition State (TS) Optimization: Once a potential transition state is located, its geometry is optimized. A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the optimized transition state connects the intended reactants and products.
In silico Screening for Chemical Transformations (non-biological)
In silico screening in this context would involve using computational methods to predict the outcome of reactions between this compound and a library of virtual reactants. This process can be used to:
Discover Novel Reactions: By screening a diverse set of reactants and reaction conditions, new and unexpected chemical transformations might be identified.
Predict Reaction Outcomes: Computational models can predict the major products of a reaction, as well as potential byproducts.
Optimize Reaction Conditions: The effect of different catalysts, solvents, and temperatures on the reaction outcome can be simulated to identify optimal conditions.
For this compound, such screening could explore its utility in areas like organic synthesis, materials science, or catalysis. The development of accurate predictive models, often based on quantum mechanics or machine learning, is essential for the success of these in silico screening efforts.
Applications in Organic Synthesis and Functional Materials Precursors
As a Versatile Building Block for Diverse Organic Syntheses
2-[(Trichloroacetyl)amino]benzoic acid belongs to the broader class of aminobenzoates, which are recognized as fundamental building blocks for a wide range of natural products and synthetic molecules. nih.govresearchgate.net The parent compound, 2-aminobenzoic acid (anthranilic acid), is a key scaffold that can be chemically modified to create diverse molecular structures with significant biological and material properties. researchgate.netnih.gov The introduction of the trichloroacetyl group onto the amino function of 2-aminobenzoic acid yields an activated intermediate. This activation is crucial for its role in assembly-line syntheses, where it can be linked to other molecular scaffolds to build complex structures. researchgate.net Its structural versatility allows for substitutions at both the amino and carboxyl groups, making it an ideal starting material for developing novel compounds. researchgate.net
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems
The strategic placement of the amino and carboxyl groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are central to many pharmaceuticals and functional materials.
The synthesis of quinazolinone scaffolds frequently employs 2-aminobenzoic acid derivatives. A common method involves the acylation of anthranilic acid, followed by cyclization. nih.govmdpi.com In this context, this compound can serve as the acylated intermediate, which upon reaction with an appropriate amine source, can lead to the formation of the quinazolinone ring. Quinazolinones are noted for a wide spectrum of biological activities. mdpi.comuantwerpen.bersc.org
Similarly, quinolone synthesis often starts with derivatives of 2-aminobenzoic acid. nanobioletters.commdpi.com The Gould-Jacobs reaction is a classic method for preparing quinolones, involving the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization. mdpi.com Modified approaches can utilize activated aminobenzoic acids to construct the quinolone core, which is a key component in many antibacterial agents. nih.govnih.govquimicaorganica.org
Benzodiazepine synthesis can also be approached using precursors derived from 2-aminobenzoic acid. nih.gov These precursors, often 2-aminobenzophenones, can be prepared through the Friedel-Crafts acylation of anilines, which are related to aminobenzoic acids. wum.edu.pl The resulting compounds are then cyclized to form the characteristic seven-membered diazepine ring. nih.gov
Table 1: Heterocyclic Scaffolds Derived from 2-Aminobenzoic Acid Precursors
| Heterocyclic System | Key Synthetic Precursor | Common Synthetic Method | Reference |
| Quinazolinone | Acylated 2-aminobenzoic acid | Condensation and cyclization | nih.govmdpi.com |
| Quinolone | 2-aminobenzoic acid derivatives | Gould-Jacobs reaction, Conrad-Limpach-Knorr synthesis | mdpi.comnih.gov |
| Benzodiazepine | 2-aminobenzophenones (from 2-aminobenzoic acid) | Cyclocondensation reactions | nih.govwum.edu.pl |
Thiazole derivatives can be synthesized from precursors based on aminobenzoic acid. A typical synthetic route involves the reaction of an acylated aminobenzoate with thiourea. ijcmas.comresearchgate.net For instance, the chloroacetyl derivative of an aminobenzoate ester can be refluxed with thiourea to yield N-(2-aminothiazole) substituted aminobenzoates. ijcmas.com This highlights the potential of this compound to act as a starting material for similar thiazole-containing compounds, which are known for a variety of industrial and biological applications. ijcmas.comnih.govbepls.com
The synthesis of 1,3,4-oxadiazole derivatives often proceeds through the cyclization of diacylhydrazine precursors, which can be obtained from carboxylic acid derivatives. nih.gov A common pathway involves converting a benzoic acid derivative to its corresponding acid hydrazide, followed by reaction with another acylating agent and subsequent cyclodehydration. nih.govijper.orgepa.gov Therefore, this compound could be transformed into the necessary acid hydrazide intermediate for the construction of oxadiazole rings. d-nb.infonih.gov
The synthesis of benzoxazolone derivatives can be achieved through various methods, including the reaction of N-substituted-N-arylhydroxylamines with trichloroacetyl chloride. organic-chemistry.org This method is noted for being mild and regioselective. Another route involves the intramolecular cyclization of isocyanate intermediates, which can be generated from the Hofmann-type rearrangement of amides. organic-chemistry.org Given its structure, this compound derivatives could potentially undergo such rearrangements to yield the isocyanate needed for benzoxazolone formation. Benzoxazolones are important structural motifs in many biologically active compounds. mdpi.comneu.edu.trmdpi.com
Benzothiazolone derivatives can often be prepared using similar synthetic strategies to benzoxazolones. organic-chemistry.org For example, reagents that facilitate the synthesis of benzoxazolones from salicylamides can also be used to prepare benzothiazolones from the corresponding thio-analogs. organic-chemistry.org The synthesis of the benzothiazole core itself often starts from 2-aminobenzenethiol, which is structurally analogous to 2-aminobenzoic acid. jyoungpharm.orgmdpi.comsphinxsai.com
Development of Novel Linkers and Functional Monomers
The bifunctional nature of this compound makes it a candidate for the development of novel linkers and functional monomers for polymerization. The carboxylic acid group can be converted to an ester or amide, while the protected amino group can be deprotected and modified. For example, esters of aminobenzoic acid have been used to prepare polyvinyl alcohol-based polymers. ijcmas.com The synthesis involves reacting the aminobenzoic acid with thionyl chloride and then with polyvinyl alcohol, followed by further modification. ijcmas.com This demonstrates the potential for incorporating the aminobenzoate structure into polymer backbones, where it can introduce specific functionalities.
Role in the Synthesis of Specialty Chemicals and Materials
Derivatives of 2-aminobenzoic acid are precursors to a variety of specialty chemicals, including dyes and pigments. google.com The aminobenzoate structure is a known component in various dye intermediates. google.com The heterocyclic systems derived from these precursors, such as thiazoles, also find applications as dyes, corrosion inhibitors, antioxidants, and accelerators in industrial processes. ijcmas.com The ability to synthesize a wide range of heterocyclic compounds from a single precursor like this compound underscores its importance in the development of new materials with tailored properties.
Table 2: Applications of Specialty Chemicals Derived from Aminobenzoic Acid Scaffolds
| Application Area | Chemical Class/Example | Derived From | Reference |
| Dyes | Azo dyes, Pigment intermediates | 2-Aminobenzoic acid | google.com |
| Polymers | Modified polyvinyl alcohols | Aminobenzoate esters | ijcmas.com |
| Corrosion Inhibitors | Thiazole derivatives | Acylated aminobenzoates | ijcmas.com |
| Accelerators (e.g., for rubber vulcanization) | Thiazole derivatives | Acylated aminobenzoates | ijcmas.com |
| Antioxidants | Thiazole derivatives | Acylated aminobenzoates | ijcmas.com |
Design and Synthesis of Chemically Modified Analogues for Specific Reactivity Profiles
Modification of the Acyl Group: The reactivity of the acyl group is a primary target for modification. The electron-withdrawing nature of the three chlorine atoms in the trichloroacetyl group significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. By replacing the chlorine atoms with other halogens or with electron-donating or -withdrawing groups, the reactivity can be precisely controlled.
For instance, substituting chlorine with fluorine would be expected to increase the electrophilicity of the carbonyl group due to the higher electronegativity of fluorine. Conversely, replacing the trichloroacetyl group with a less halogenated acyl group, such as a dichloroacetyl or chloroacetyl group, would decrease the carbonyl's electrophilicity, thereby reducing its reactivity towards nucleophiles.
A general synthetic route to such analogues involves the acylation of 2-aminobenzoic acid with the corresponding acyl chloride or anhydride (B1165640). This straightforward reaction, typically carried out in the presence of a base to neutralize the liberated acid, allows for the introduction of a wide variety of acyl groups.
Table 1: Representative Acyl-Modified Analogues of 2-Aminobenzoic Acid and Their Expected Reactivity Profiles
| Acyl Group | Expected Effect on Carbonyl Electrophilicity | Expected Reactivity Profile |
| Trifluoroacetyl | Increased | Higher reactivity towards nucleophiles |
| Dichloroacetyl | Decreased | Moderate reactivity towards nucleophiles |
| Chloroacetyl | Further Decreased | Lower reactivity towards nucleophiles |
| Acetyl | Significantly Decreased | Substantially lower reactivity |
Modification of the Aromatic Ring: Introducing substituents onto the benzoic acid ring provides another avenue for tuning the molecule's reactivity. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the carboxyl group, can increase the acidity of the carboxylic acid and influence the electronic environment of the amino group. This, in turn, can affect the reactivity of the N-acyl group.
Conversely, electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3) groups, would have the opposite effect, decreasing the acidity of the carboxylic acid and potentially increasing the electron density on the amino-acyl portion of the molecule.
The synthesis of these ring-substituted analogues typically starts from the appropriately substituted 2-aminobenzoic acid derivative, followed by acylation with trichloroacetyl chloride or a related acylating agent.
Table 2: Influence of Aromatic Ring Substituents on the Properties of this compound Analogues
| Substituent and Position | Expected Effect on Carboxylic Acid Acidity | Expected Effect on N-Acyl Group Reactivity |
| 5-Nitro | Increased | Potential modulation of electronic effects on the amide bond |
| 4-Methoxy | Decreased | Potential modulation of electronic effects on the amide bond |
| 5-Chloro | Increased | Potential modulation of electronic effects on the amide bond |
Research Findings on Reactivity:
While specific and extensive research on a broad range of this compound analogues is not widely published, studies on related N-acyl anthranilic acid derivatives provide valuable insights. For example, research on the hydrolysis rates of methyl 2-trichloro- and tribromoacetylbenzoates demonstrates the significant influence of the halogenated acyl group on the reactivity of the ester functionality. These findings suggest that similar principles would govern the reactivity of the corresponding carboxylic acids.
Furthermore, the synthesis of various N-substituted anthranilic acid derivatives for pharmacological screening has established versatile synthetic protocols, such as condensation and acylation reactions, that are directly applicable to the creation of a diverse library of this compound analogues. The preparation of N-acetylanthranilic acid, for instance, is a well-documented reaction involving the treatment of anthranilic acid with acetic anhydride, a process that can be readily adapted for the introduction of the trichloroacetyl group.
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis Routes
The development of stereoselective methods for the synthesis of chiral derivatives of 2-[(Trichloroacetyl)amino]benzoic acid is a significant area for future research. While direct asymmetric synthesis of the parent compound is not applicable due to its achiral nature, the introduction of chirality through modifications of the aromatic ring or the carboxylic acid group opens avenues for creating enantiomerically pure compounds. These chiral molecules are of high interest in medicinal chemistry and materials science.
Future investigations will likely focus on the use of chiral catalysts for the N-acylation of substituted anthranilic acids. rsc.org Organocatalysts, particularly those based on chiral N-heterocyclic carbenes, have shown promise in mediating enantioselective acyl transfer reactions. researchgate.net Researchers are expected to design and screen novel chiral catalysts that can effectively control the stereochemistry of reactions involving derivatives of 2-aminobenzoic acid. The development of peptide-based catalysts derived from proline and anthranilic acid is another promising direction, aiming to create catalysts that can induce high stereoselectivity through hydrogen bonding and steric control. researchgate.net
A key challenge will be to achieve high enantioselectivity and yield for a broad range of substrates. The insights gained from these studies will not only provide access to new chiral building blocks but also contribute to a more fundamental understanding of asymmetric catalysis.
Integration of Flow Chemistry and Microreactor Technologies in Synthesis
The synthesis of this compound and its analogs is set to be revolutionized by the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability. polimi.it The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous flow system is particularly beneficial for acylation reactions, which can be exothermic. nih.gov
Future research will focus on developing robust and efficient continuous-flow methods for the N-trichloroacetylation of anthranilic acid. This will involve the optimization of reactor design, solvent selection, and catalyst immobilization. The use of tube-in-tube gas-permeable membrane reactors could also be explored for reactions involving gaseous reagents. durham.ac.uk Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which can lead to accelerated reaction rates and cleaner reaction profiles. researchgate.net
The integration of in-line purification and analysis techniques within a continuous flow setup will be a key trend, enabling a fully automated and streamlined synthesis process. This will not only accelerate the production of this compound but also facilitate the rapid synthesis of libraries of its derivatives for screening purposes.
Application of Artificial Intelligence and Machine Learning for Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes for compounds like this compound. nih.govengineering.org.cn These computational approaches can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgnih.govchemrxiv.org
Future research will leverage ML algorithms to build predictive models for the N-acylation of anthranilic acid. nih.govresearchgate.net These models, trained on extensive reaction databases, will be able to predict the yield and selectivity of the reaction under various conditions, including different catalysts, solvents, and temperatures. This will significantly reduce the number of experiments required for reaction optimization, saving time and resources.
Discovery of Novel Reactivity and Catalytic Pathways
Beyond its current applications, this compound holds potential for novel chemical transformations. Future research will aim to uncover new reactivity patterns and develop innovative catalytic pathways to functionalize this molecule in unprecedented ways. The presence of the trichloroacetyl group, the amide linkage, and the carboxylic acid moiety provides multiple sites for chemical modification.
Investigations into the catalytic activation of the C-H bonds on the aromatic ring could lead to new methods for introducing substituents and constructing more complex molecular architectures. Silver-catalyzed reactions have already shown promise in the synthesis of N-acyl anthranilic acids and could be further explored for novel transformations. acs.orgnih.gov The development of new catalytic systems, including those based on transition metals, will be crucial for unlocking this new reactivity.
Furthermore, the unique electronic properties conferred by the trichloroacetyl group may enable previously unknown cycloaddition or rearrangement reactions. The exploration of photochemical and electrochemical methods could also reveal new reaction pathways. These fundamental studies will not only expand the synthetic utility of this compound but also contribute to the broader field of organic chemistry.
Development of Advanced Analytical Methods for Reaction Monitoring and Product Characterization
The advancement of analytical techniques is paramount for supporting the future research directions outlined above. The development of sophisticated methods for real-time reaction monitoring and comprehensive product characterization will be essential for optimizing synthetic processes and understanding reaction mechanisms.
Future research will focus on the application of in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor the progress of the N-trichloroacetylation of anthranilic acid in real-time. This will provide valuable kinetic data and insights into the reaction mechanism. Advanced mass spectrometry techniques, such as atmospheric solids analysis probe (ASAP) mass spectrometry, will enable the rapid and direct analysis of reaction mixtures without the need for extensive sample preparation. waters.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(Trichloroacetyl)amino]benzoic acid, and how can purity be optimized?
- Answer : A two-step approach is common: (1) introduce the trichloroacetyl group via nucleophilic substitution using trichloroacetyl chloride (CAS 76-02-8) under anhydrous conditions , and (2) protect the carboxylic acid group during synthesis to prevent side reactions. Purity optimization involves recrystallization from ethanol/water mixtures (1:3 v/v) and monitoring by HPLC with UV detection at 254 nm. Evidence from analogous benzoic acid derivatives suggests triclinic crystal systems (space group P1) may form during recrystallization .
Q. How can structural characterization of this compound be performed using crystallographic techniques?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For similar compounds, unit cell parameters (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, α/β/γ angles ≈ 97–107°) and triclinic symmetry (P1 space group) have been resolved using MoKα radiation (λ = 0.71073 Å) . Thermal ellipsoid plots can clarify bond distortions caused by steric effects of the trichloroacetyl group.
Q. What analytical challenges arise in distinguishing tautomeric forms of this compound in solution?
- Answer : Tautomerism between the amide and imidic acid forms can complicate NMR interpretation. Use deuterated DMSO for - and -NMR to stabilize the dominant tautomer. -NMR or IR spectroscopy (amide I band ~1650 cm) can resolve ambiguities .
Advanced Research Questions
Q. How does polymorphism affect the physicochemical properties of this compound, and what methods identify polymorphic forms?
- Answer : Polymorphism impacts solubility and bioavailability. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are essential for detection. For example, a 2,6-dichloro-substituted analog exhibited two polymorphs with melting points differing by 15°C . Computational modeling (e.g., Mercury software) can predict packing motifs and hydrogen-bonding networks.
Q. What computational strategies predict the reactivity of the trichloroacetyl group in nucleophilic environments?
- Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) can model reaction pathways. The electron-withdrawing trichloroacetyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF vs. THF) should be incorporated into simulations .
Q. How can in vitro studies assess the compound’s stability under physiological conditions?
- Answer : Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Monitor degradation via LC-MS over 24 hours. For related benzoic acid derivatives, ester hydrolysis occurs within 4–6 hours in alkaline media, suggesting pH-dependent instability .
Key Considerations for Experimental Design
- Contradictions in Data : Evidence from structurally similar compounds shows conflicting stability profiles (e.g., ester vs. amide hydrolysis rates). Always validate assumptions with control experiments .
- Safety Protocols : Trichloroacetyl chloride (CAS 76-02-8) is corrosive; use Schlenk lines for anhydrous reactions and PPE compliant with OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
